molecular formula C32H57NO9 B138981 Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 135198-09-3

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B138981
CAS No.: 135198-09-3
M. Wt: 599.8 g/mol
InChI Key: OVJOCMMUDZDWMP-NYDDOVQGSA-N
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Description

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a synthetic carbohydrate derivative It is characterized by its octadecyl chain, which imparts hydrophobic properties, and its glucopyranoside structure, which is a common motif in many biologically active molecules

Mechanism of Action

Mode of Action

It is known to display therapeutic efficacy against certain types of cancers . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is suggested that the compound navigates intricate cellular pathways, potentially affecting tumor expansion and apoptosis induction .

Result of Action

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has been reported to display therapeutic efficacy, particularly against breast, lung, and colon cancers . The specific molecular and cellular effects of the compound’s action are still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the octadecyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Periodic acid or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Hydrolysis: Deacetylated glucopyranoside derivatives.

    Oxidation: Smaller carbohydrate fragments.

    Substitution: Modified glucopyranoside derivatives with different alkyl or functional groups.

Scientific Research Applications

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.

    Biology: Employed in studies of carbohydrate-protein interactions and as a model compound for glycosylation reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
  • Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Uniqueness

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds that may have shorter alkyl chains or different functional groups .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octadecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-38-32-29(33-24(2)34)31(41-27(5)37)30(40-26(4)36)28(42-32)23-39-25(3)35/h28-32H,6-23H2,1-5H3,(H,33,34)/t28-,29-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJOCMMUDZDWMP-NYDDOVQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147054
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135198-09-3
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135198-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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